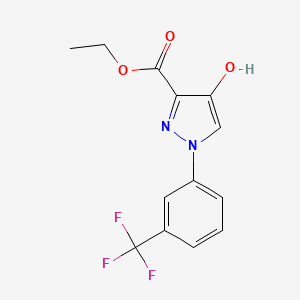

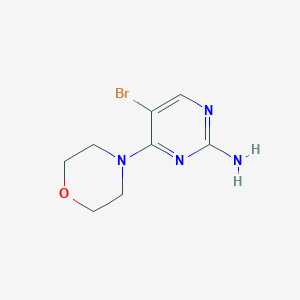

ethyl 4-hydroxy-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-hydroxy-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of the trifluoromethyl group and the ethyl ester function in the molecule suggests that it may have unique physical and chemical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of related ethyl 1H-pyrazole-3-carboxylates typically involves cyclocondensation reactions. For instance, a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized using ultrasound irradiation, which significantly reduced reaction times and achieved high yields . Another synthesis route for ethyl 1-(2'-hydroxy-3'-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivatives involved the reaction of ethyl 3-aryl-1H-pyrazole-5-carboxylate with 2-aryloxymethylepoxide in the presence of potassium carbonate . These methods highlight the versatility and regioselectivity achievable in the synthesis of pyrazole derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using various spectroscopic techniques and X-ray crystallography. For example, the molecular structure of a related compound, 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole, was characterized by IR, NMR spectroscopy, and single-crystal X-ray diffraction . Theoretical calculations, such as density functional theory (DFT), are often used to complement experimental data and provide insights into the electronic structure and conformational flexibility of these molecules .

Chemical Reactions Analysis

Ethyl 1H-pyrazole-3-carboxylates can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates were used as precursors in Sonogashira-type cross-coupling reactions to obtain alkynyl-4-(ethoxycarbonyl)pyrazoles, which could further cyclize to form condensed pyrazoles . Additionally, Suzuki coupling reactions have been employed to introduce aryl groups into the pyrazole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 1H-pyrazole-3-carboxylates are influenced by their molecular structure. For example, the presence of substituents like the trifluoromethyl group can affect the compound's lipophilicity, electronic distribution, and potential biological activity. The crystal structure, hydrogen bonding, and π-π stacking interactions play a significant role in the stability and solubility of these compounds . Theoretical calculations, such as HOMO/LUMO analysis and molecular electrostatic potential (MEP) distribution, provide further understanding of the reactivity and intermolecular interactions of these molecules .

科学的研究の応用

Cancer Research : Zheng et al. (2010) synthesized novel derivatives of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate and found that certain derivatives could suppress lung cancer cell growth via cell cycle arrest and autophagy (Zheng et al., 2010).

Synthesis of Pyrazole Derivatives : Matiichuk et al. (2009) worked on synthesizing various pyrazole derivatives from ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate, indicating its role as a precursor in the synthesis of complex organic compounds (Matiichuk et al., 2009).

Microwave-Assisted Reactions : Milosevic et al. (2015) demonstrated the use of microwave-assisted treatment for the direct amidation of ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate, showing its potential in facilitating efficient chemical reactions (Milosevic et al., 2015).

Synthesis of Condensed Pyrazoles : Arbačiauskienė et al. (2011) utilized ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates in the synthesis of condensed pyrazoles through Pd-Catalysed Cross-Coupling Reactions (Arbačiauskienė et al., 2011).

Structural and Spectral Studies : Naveen et al. (2021) focused on the synthesis, characterization, crystal structure, and antioxidant properties of a novel pyrazole derivative, contributing to the knowledge of molecular structures and interactions (Naveen et al., 2021).

Ultrasound-Assisted Synthesis : Machado et al. (2011) reported the ultrasound-assisted, regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, demonstrating an efficient synthesis method (Machado et al., 2011).

作用機序

Target of Action

Compounds with similar structures, such as thiazoles and piperidine derivatives, have been reported to have diverse biological activities . These activities include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

For instance, derivatives with a phenylpiperazine moiety bearing a 3-trifluoromethyl group were most active in the MES test .

Biochemical Pathways

For example, some compounds have been reported to depress peripheral and centrally mediated pain by opioid independent systems .

Result of Action

Related compounds have been reported to display potent analgesic efficacy and an ultrashort to long duration of action .

将来の方向性

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its mechanism of action, and evaluation of its safety and potential therapeutic effects . It could also be interesting to explore the effects of introducing different substituents on the pyrazole ring .

特性

IUPAC Name |

ethyl 4-hydroxy-1-[3-(trifluoromethyl)phenyl]pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O3/c1-2-21-12(20)11-10(19)7-18(17-11)9-5-3-4-8(6-9)13(14,15)16/h3-7,19H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CONGTUAXDPAEBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1O)C2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-hydroxy-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3003386.png)

![6-[4-(6-Methylpyrazin-2-yl)-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3003391.png)

![Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate;dihydrochloride](/img/structure/B3003392.png)

![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-isopropylphenyl)propanoic acid hydrate](/img/structure/B3003398.png)

![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride](/img/structure/B3003400.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B3003401.png)

![2-Pyridin-3-yl-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B3003402.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile](/img/structure/B3003404.png)

![9H-Fluoren-9-ylmethyl N-[(2R)-1-[[(2R)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B3003405.png)

![1-[4-[(1S,2S)-2-Hydroxy-2-methylcyclobutyl]piperazin-1-yl]ethanone](/img/structure/B3003406.png)